Andradite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

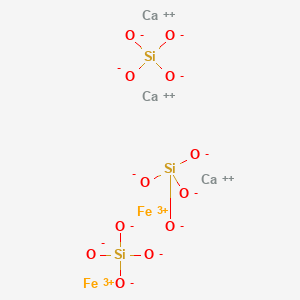

Andradite is a calcium iron silicate mineral belonging to the garnet group, with the chemical formula Ca3Fe2(SiO4)3 . Named after the Brazilian mineralogist José Bonifácio de Andrade e Silva, this compound is known for its typically deep green to black coloration, although it can also be brown, yellow, or even red in certain varieties . It is often found in metamorphic rocks and skarn deposits and is valued for its aesthetic appeal and industrial uses, particularly in the abrasive industry .

準備方法

Synthetic Routes and Reaction Conditions: Andradite can be synthesized in the laboratory by combining calcium carbonate (CaCO3), iron oxide (Fe2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the correct stoichiometry and phase purity .

Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes, often using natural raw materials such as limestone (CaCO3), hematite (Fe2O3), and quartz (SiO2). These materials are mixed and heated in a kiln to produce this compound, which can then be processed further for various applications .

化学反応の分析

Types of Reactions: Andradite undergoes several types of chemical reactions, including:

Oxidation: The iron in this compound can be oxidized, altering its color and properties.

Reduction: Under reducing conditions, the iron in this compound can be reduced, affecting its stability and structure.

Substitution: this compound can undergo ion substitution, where other elements replace calcium or iron in its structure.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen or carbon monoxide at high temperatures.

Substitution: Various metal oxides or salts under controlled conditions.

Major Products Formed:

Oxidation: Formation of iron oxides and changes in color.

Reduction: Formation of lower oxidation state iron compounds.

Substitution: Formation of mixed garnet phases with altered properties.

科学的研究の応用

Andradite has several scientific research applications, including:

Geochronology: Used in U–Pb dating to determine the age of magmatic and hydrothermal processes.

Thermodynamic Studies: Investigated for its heat capacity and entropy behavior to understand its thermodynamic properties.

Material Science:

Industrial Uses: Employed as an abrasive material due to its hardness and durability.

作用機序

The mechanism of action of andradite involves its crystal structure, which consists of alternating silicon-oxygen tetrahedra and iron-oxygen octahedra. Calcium ions occupy specific sites within the crystal lattice, contributing to its stability and properties. The iron ions in this compound can exist in different oxidation states, affecting its magnetic and optical properties .

類似化合物との比較

Andradite is part of the garnet group, which includes several similar compounds:

Grossular (Ca3Al2(SiO4)3): Similar in structure but contains aluminum instead of iron.

Uvarovite (Ca3Cr2(SiO4)3): Contains chromium instead of iron, giving it a distinct green color.

Almandine (Fe3Al2(SiO4)3): Contains iron and aluminum, with a deep red color.

Uniqueness of this compound: this compound is unique due to its high refractive index, magnetic properties, and the presence of iron, which gives it a range of colors from green to black .

特性

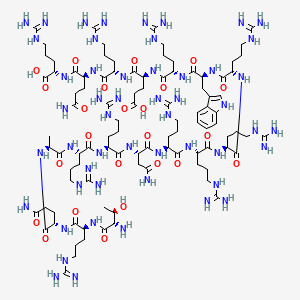

分子式 |

Ca3Fe2O12Si3 |

|---|---|

分子量 |

508.17 g/mol |

IUPAC名 |

tricalcium;iron(3+);trisilicate |

InChI |

InChI=1S/3Ca.2Fe.3O4Si/c;;;;;3*1-5(2,3)4/q3*+2;2*+3;3*-4 |

InChIキー |

ZHMRUDDUAQEJEP-UHFFFAOYSA-N |

正規SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)

![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)